Quinolactacin A - 386211-68-3

Quinolactacin A

Catalog Number: EVT-1581530
CAS Number: 386211-68-3
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinolactacin A is a fungal metabolite belonging to the pyrroloquinoline class of alkaloids [, ]. It was first isolated from Penicillium sp. EPF-6, a fungus found in the larvae of the mulberry pyralid (Margaronia pyloalis Welker) [, ]. Quinolactacin A exists as two diastereomers, quinolactacin A1 and A2 [, , , , ]. These compounds are characterized by a unique quinolone-γ-lactam hybrid structure [].

Quinolactacin A1

  • Compound Description: Quinolactacin A1 is a naturally occurring N-methyl quinolone lactam structurally related to Quinolactacin A. It exhibits acetylcholinesterase inhibitory activity. [, ]
  • Relevance: Quinolactacin A1 is a structural analog of Quinolactacin A, differing only in the stereochemistry at the C-3 position. [, ] They are often co-isolated from the same fungal sources and share similar biological activities. [, ]

Quinolactacin A2

  • Compound Description: Quinolactacin A2 is a naturally occurring N-methyl quinolone lactam structurally related to Quinolactacin A. It shows antiproliferative activity against various human cancer cell lines, as well as anti-plasmodial activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain. [, , , ] Studies suggest it induces apoptotic death in Plasmodium falciparum. []
  • Relevance: Quinolactacin A2 is a diastereomer of Quinolactacin A, differing in the stereochemistry at the C-3 position. [, ] They are often co-isolated from the same fungal sources and share a similar structure and biological activity profile. [, ]

Quinolactacin B

  • Compound Description: Quinolactacin B is a naturally occurring N-methyl quinolone lactam structurally related to Quinolactacin A. It exhibits antiproliferative activity against various human cancer cell lines. [, , , , , , ]
  • Relevance: Quinolactacin B shares the core pyrroloquinoline structure with Quinolactacin A but lacks the methyl group at C-11. [, , , , , , , ] Both compounds have been studied for their antiproliferative activity. [, , , , , , , ]

Quinolactacin B1

  • Compound Description: Quinolactacin B1 is a naturally occurring N-methyl quinolone lactam structurally related to Quinolactacin A, identified as a decomposition product of other quinolactacins. []
  • Relevance: Quinolactacin B1 is structurally analogous to Quinolactacin B, differing only in the stereochemistry at the C-3 position. [] They are both related to Quinolactacin A through their shared core pyrroloquinoline structure. []

Quinolactacin B2

  • Compound Description: Quinolactacin B2 is a naturally occurring N-methyl quinolone lactam structurally related to Quinolactacin A. [] It is considered a genuine natural product alongside Quinolactacin A2, with other quinolactacins potentially being decomposition artefacts. []
  • Relevance: Quinolactacin B2 is a diastereomer of Quinolactacin B, differing in the stereochemistry at the C-3 position. [] Both compounds are related to Quinolactacin A through their shared core pyrroloquinoline structure. []

Quinolactacin C1

  • Compound Description: Quinolactacin C1 is a naturally occurring N-methyl quinolone lactam structurally related to Quinolactacin A. It exhibits cytotoxic activity and is considered a potential decomposition artefact of other quinolactacins. [, , ]
  • Relevance: Quinolactacin C1 shares the core pyrroloquinoline structure with Quinolactacin A but possesses an additional hydroxyl group at C-10. [, ] Both compounds are of interest for their biological activities. [, ]

Quinolactacin C2

  • Compound Description: Quinolactacin C2 is a naturally occurring N-methyl quinolone lactam structurally related to Quinolactacin A. It exhibits cytotoxic activity and is considered a potential decomposition artefact of other quinolactacins. [, ]
  • Relevance: Quinolactacin C2 is a diastereomer of Quinolactacin C1, differing in the stereochemistry at the C-3 position. [] They are both related to Quinolactacin A through their shared core pyrroloquinoline structure and potential as cytotoxic agents. [, ]

Quinolactacin D1

  • Compound Description: Quinolactacin D1 is a naturally occurring N-methyl quinolone lactam structurally related to Quinolactacin A, identified as a decomposition product of other quinolactacins. [] It exhibits notable cytotoxic activity. []
  • Relevance: Quinolactacin D1 shares the core pyrroloquinoline structure with Quinolactacin A but possesses an additional hydroxyl group at C-10 and a double bond between C-2 and C-3. [] This compound highlights the structural diversity within the quinolactacin family. []

Quinolactacin D2

  • Compound Description: Quinolactacin D2 is a naturally occurring N-methyl quinolone lactam structurally related to Quinolactacin A, identified as a decomposition product of other quinolactacins. [] It exhibits notable cytotoxic activity. []
  • Relevance: Quinolactacin D2 is a diastereomer of Quinolactacin D1, differing in the stereochemistry at the C-3 position. [] They are both related to Quinolactacin A through their shared core pyrroloquinoline structure and potential as cytotoxic agents. []

Quinolactacin-H

  • Compound Description: Quinolactacin-H is a newly discovered member of the quinolactacin family, isolated from Penicillium sp. ENP701. [] It exhibits strong inhibition and dispersion activity against Pseudomonas aeruginosa PAO1 biofilms. []
  • Relevance: Quinolactacin-H shares the core pyrroloquinoline structure with Quinolactacin A but features an isobutyl substituent at the C-11 position instead of a methyl group. [] This difference in substitution highlights the structural diversity and potential for varying biological activities within the quinolactacin family. []

Quinolonimide

  • Compound Description: Quinolonimide is a quinolactacin derivative formed through the decomposition of other quinolactacins. [, ]
  • Relevance: Quinolonimide is structurally related to Quinolactacin A, arising from the oxidation of the C-3 hydroxyl group in quinolactacins to a ketone and subsequent ring opening. [] This compound provides insights into the potential metabolic fate and degradation pathways of quinolactacins. []
  • Compound Description: Quinolonic acid is a quinolactacin derivative formed through the decomposition of other quinolactacins. []
  • Relevance: Quinolonic acid represents a further degradation product of Quinolactacin A, formed through the hydrolysis of the lactam ring in quinolonimide. [] This compound further illustrates the potential metabolic fate of quinolactacins. []
Overview

Quinolactacin A is a novel fungal alkaloid characterized by its unique quinolone-γ-lactam hybrid structure. This compound has garnered interest due to its potential pharmacological applications, particularly in the treatment of cancer and Alzheimer's disease. Quinolactacin A is produced by specific strains of fungi, notably from the genus Penicillium, which are known for their ability to synthesize a variety of bioactive natural products.

Source and Classification

Quinolactacin A is primarily sourced from the fungal species Penicillium sp., specifically strains like Penicillium sp. EPF-6. It belongs to the class of compounds known as alkaloids, which are organic compounds containing basic nitrogen atoms. Alkaloids are often derived from plant and fungal sources and are known for their diverse biological activities. Quinolactacin A is classified under the broader category of non-ribosomal peptides, which are synthesized by non-ribosomal peptide synthetases through complex enzymatic pathways.

Synthesis Analysis

Methods

The biosynthesis of Quinolactacin A involves several key steps, primarily utilizing the precursor l-kynurenine. The biosynthetic pathway begins with the conversion of l-kynurenine into an unusual β-keto acid known as N-methyl-2-aminobenzoylacetate. This transformation occurs through a series of reactions including methylation, oxidative decarboxylation, and amide hydrolysis.

Technical Details:

  1. Enzymatic Pathway: Two single-module non-ribosomal peptide synthetases facilitate the incorporation of the β-keto acid and l-isoleucine into the growing peptide chain.
  2. Dieckmann Condensation: The final step involves Dieckmann condensation, which forms the quinolone-γ-lactam structure characteristic of Quinolactacin A .

Biomimetic Synthesis

Research has also explored biomimetic synthesis methods for Quinolactacin A, which typically involve multi-step chemical reactions that mimic natural biosynthetic pathways. For instance, an eight-step synthesis using tryptamine achieved yields of approximately 30% .

Molecular Structure Analysis

Structure

Quinolactacin A features a complex molecular structure that includes a quinolone moiety linked to a γ-lactam ring. The chemical formula for Quinolactacin A is C₁₃H₁₁N₃O₂, and its molecular weight is approximately 245.25 g/mol.

Data:

  • Molecular Formula: C₁₃H₁₁N₃O₂
  • Molecular Weight: 245.25 g/mol
  • Structural Characteristics: The compound exhibits a distinctive bicyclic structure formed by the fusion of a quinolone and a lactam.
Chemical Reactions Analysis

Reactions

Quinolactacin A undergoes various chemical transformations, particularly under different pH conditions. For example:

  • Under acidic conditions, it can decompose into several products including quinolonic acid.
  • The stability of Quinolactacin A is influenced by environmental factors such as temperature and pH, leading to potential degradation pathways that yield other metabolites .

Technical Details

  1. Decomposition Pathways: Studies indicate that Quinolactacin A can decompose into quinolactacins C1 and C2 under heat or acidic conditions.
  2. Regiospecific Hydrolysis: The hydrolysis process is regiospecific, indicating that certain sites on the molecule are more reactive than others .
Mechanism of Action

The mechanism through which Quinolactacin A exerts its biological effects is not fully elucidated but is believed to involve inhibition of tumor necrosis factor production, which plays a critical role in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases and conditions involving excessive cytokine production.

Data:

  • Target Molecules: Tumor necrosis factor alpha (TNF-α) is a primary target for Quinolactacin A.
  • Biological Activity: Preliminary studies indicate that Quinolactacin A may modulate immune responses, making it a candidate for further pharmacological investigation .
Physical and Chemical Properties Analysis

Physical Properties

Quinolactacin A appears as a white solid at room temperature and exhibits moderate solubility in organic solvents such as methanol and chloroform.

Chemical Properties

  1. Stability: The compound shows varying stability depending on environmental conditions; it is relatively stable under neutral conditions but decomposes rapidly under acidic or basic environments.
  2. Spectroscopic Data: Structural elucidation has been supported by various spectroscopic techniques including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming its molecular structure .
Applications

Quinolactacin A holds promise for several scientific uses:

  • Pharmacological Research: Due to its ability to inhibit tumor necrosis factor production, it is being investigated for potential therapeutic applications in cancer treatment and inflammatory diseases.
  • Natural Product Chemistry: As a natural product derived from fungi, it serves as an important subject for studies in biosynthesis and secondary metabolite production.

Properties

CAS Number

386211-68-3

Product Name

Quinolactacin A

IUPAC Name

3-butan-2-yl-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

InChI

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)

InChI Key

FLHQAMWKNPOTDV-UHFFFAOYSA-N

SMILES

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

Synonyms

quinolactacin A

Canonical SMILES

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.